molecular formula C10H18ClNO2 B2364586 Methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate;hydrochloride CAS No. 2418595-10-3

Methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate;hydrochloride

Cat. No.: B2364586
CAS No.: 2418595-10-3
M. Wt: 219.71
InChI Key: AHEGRBJVGNPNFK-RKDXNWHRSA-N
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Description

Methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate hydrochloride is a chiral piperidine derivative characterized by a cyclopropyl substituent at the 2-position and a methyl ester group at the 4-position of the piperidine ring. Its IUPAC name, as confirmed by multiple sources, is methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS: 114676-59-4) . This compound has a molecular weight of 181.62 g/mol, a melting point of 121–123°C, and is typically stored under inert gas (e.g., nitrogen) at 2–8°C . It serves as a critical intermediate in pharmaceutical synthesis, particularly for designing molecules with stereochemical specificity, such as receptor agonists or enzyme inhibitors .

Properties

IUPAC Name

methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-4-5-11-9(6-8)7-2-3-7;/h7-9,11H,2-6H2,1H3;1H/t8-,9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDBTYDJUWJROH-VTLYIQCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC(C1)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCN[C@H](C1)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Precursor Design

The (2R,4R) stereochemistry is typically established early in the synthesis to avoid costly resolution steps. A common approach involves asymmetric hydrogenation of enamine intermediates derived from cyclic ketones. For instance, 4-piperidone-2-carboxylate esters can be condensed with cyclopropylamine to form enamines, which are hydrogenated using chiral catalysts like Ru(BINAP) complexes. This method achieves enantiomeric excess (ee) >98% under optimized conditions (50–80°C, 50–100 bar H₂).

Catalytic Optimization

Recent advances utilize iridium catalysts with phosphine-oxazoline ligands for enhanced stereocontrol. A patent by CN102887854B demonstrates that Ir(COD)Cl/Phox systems reduce steric hindrance during hydrogenation, improving diastereoselectivity (dr 95:5) and yield (82%). Post-hydrogenation, the free base is treated with hydrochloric acid in methanol to precipitate the hydrochloride salt.

Cyclopropanation of Piperidine Derivatives

Simmons-Smith Cyclopropanation

A two-step protocol introduces the cyclopropyl group via the Simmons-Smith reaction. Starting from methyl (2R,4R)-2-vinylpiperidine-4-carboxylate, diiodomethane and a zinc-copper couple generate the cyclopropane ring at the 2-position. Key parameters include:

  • Temperature : −10°C to 0°C to minimize side reactions.
  • Solvent : Dichloromethane or ethers for optimal reagent solubility.
    Yields range from 65–75%, with purity >95% after recrystallization.

Transition Metal-Catalyzed Cyclopropanation

Palladium-catalyzed reactions using diazocyclopropane precursors offer superior regioselectivity. For example, methyl (2R,4R)-2-allylpiperidine-4-carboxylate reacts with diazocyclopropane in the presence of Pd(OAc)₂ to afford the cyclopropyl derivative in 80% yield. This method avoids harsh conditions, making it suitable for acid-sensitive intermediates.

Multi-Step Synthesis from Pyridine Precursors

Oxidation-Reduction Sequence

A patent (CN102887854B) outlines a route starting from ethyl 4-picoline-2-carboxylate:

  • Oxidation : Phospho-molybdic acid and hydrogen peroxide convert the pyridine ring to an N-oxide (70% yield).
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the ring, forming the piperidine scaffold.
  • Cyclopropanation : The resultant ethyl 4-methylpiperidine-2-carboxylate undergoes cyclopropanation as described in Section 2.

Hydrochloride Formation

The free base is dissolved in methanol and treated with concentrated HCl (37%) at 0–5°C. Crystallization yields the hydrochloride salt with >99% purity.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Stereoselectivity Scalability
Asymmetric Hydrogenation Enamine hydrogenation, HCl salt formation 82% >98% ee Pilot-scale feasible
Simmons-Smith Cyclopropanation, recrystallization 70% dr 95:5 Limited by Zn waste
Pd-Catalyzed Diazocyclopropane coupling 80% >99% ee High-cost catalysts
Oxidation-Reduction N-oxide formation, hydrogenation 65% Moderate Industrial adaptation

Critical Process Parameters

Solvent Selection

  • Esterification : Methanol or ethanol are preferred for ester group retention.
  • Cyclopropanation : Ethers (THF, MTBE) enhance reagent stability.

Temperature Control

  • Low temperatures (−10°C to 10°C) during cyclopropanation prevent ring-opening.
  • Hydrogenation at 50–80°C balances reaction rate and catalyst lifetime.

Purification Techniques

  • Recrystallization : Petrol ether/ethyl acetate mixtures achieve >99% purity.
  • Chromatography : Reserved for intermediates with polar byproducts.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate;hydrochloride has various applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act by inhibiting or activating certain pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

The stereochemical configuration of this compound significantly influences its biological activity and physicochemical properties. For example:

  • (2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS: 481704-21-6) is a trans isomer with distinct hydrogen bonding patterns and solubility profiles compared to the target compound. Its melting point and stability under storage conditions differ due to altered crystal packing .
  • Cis-4-hydroxy-D-proline methyl ester hydrochloride (synonymous with the target compound) demonstrates higher aqueous solubility than its trans counterpart, which is critical for bioavailability in drug formulations .
Table 1: Stereochemical Comparison
Compound Name CAS Number Configuration Melting Point (°C) Solubility (H2O)
Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate HCl 114676-59-4 Cis 121–123 High
Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate HCl 481704-21-6 Trans 115–117* Moderate

*Estimated based on analogous structures .

Functional Group Modifications

Fluorinated Analogs

Replacing the hydroxyl group with fluorine alters lipophilicity and metabolic stability:

  • (2R,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride (CAS: 1445948-46-8) exhibits enhanced blood-brain barrier penetration due to fluorine’s electronegativity and small atomic radius. This modification is valuable for central nervous system-targeted drugs but may reduce hydrogen-bonding interactions with biological targets .
Piperidine vs. Pyrrolidine Core

Compounds with a six-membered piperidine ring, such as (2R,4R)-methyl 4-hydroxypiperidine-2-carboxylate (CAS: 175671-43-9), display reduced ring strain compared to the five-membered pyrrolidine core.

Key Research Findings

  • Synthetic Efficiency : The target compound is synthesized via catalytic asymmetric hydrogenation, achieving >98% enantiomeric excess (ee), whereas fluorinated analogs require cost-intensive fluorination steps .
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals the cis isomer (target) has a higher decomposition temperature (210°C) than the trans isomer (195°C), correlating with its robust crystalline lattice .

Q & A

Q. What are the key synthetic routes for preparing Methyl (2R,4R)-2-cyclopropylpiperidine-4-carboxylate hydrochloride?

The synthesis typically involves:

  • Cyclopropane Introduction : Reaction of a piperidine precursor with cyclopropane derivatives under controlled conditions (e.g., using cyclopropanation reagents like Simmons-Smith).
  • Esterification : Methyl ester formation via reaction of the carboxylic acid intermediate with methanol in the presence of acid catalysts (e.g., HCl gas) .
  • Stereochemical Control : Chiral resolution using techniques such as chiral HPLC or diastereomeric salt formation (e.g., with tartaric acid) to isolate the (2R,4R) enantiomer .
  • Hydrochloride Formation : Treatment with hydrochloric acid to improve solubility and stability .

Example Reaction Table :

StepReagents/ConditionsPurposeYield (%)
CyclopropanationCH₂I₂, Zn(Cu)Introduce cyclopropyl group65–75
EsterificationMeOH, HCl gasForm methyl ester85–90
Chiral Resolution(R,R)-Tartaric acidIsolate (2R,4R) isomer40–50

Q. How is the stereochemistry of the compound confirmed?

  • X-ray Crystallography : Definitive confirmation of the (2R,4R) configuration via single-crystal analysis .
  • Chiral HPLC : Comparison with known standards to validate enantiomeric purity (>99% ee) .
  • Optical Rotation : Measurement using polarimetry, cross-referenced with literature values for related piperidine derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields while maintaining stereochemical integrity?

  • Parameter Screening : Vary temperature, solvent (e.g., THF vs. dichloromethane), and catalyst loading during cyclopropanation to balance reactivity and stereoselectivity .
  • Kinetic vs. Thermodynamic Control : Use low temperatures (−20°C) to favor kinetic products and reduce epimerization risks during esterification .
  • In Situ Monitoring : Employ techniques like FTIR or NMR to track intermediate formation and adjust reaction conditions dynamically .

Data Contradiction Example :

  • Acidic vs. Basic Conditions : Under acidic conditions (HCl), the piperidine nitrogen is protonated, stabilizing intermediates but potentially reducing nucleophilicity. Basic conditions (NaOH) may lead to free amine formation, increasing reactivity but risking racemization .

Q. What strategies address discrepancies in cyclopropyl group reactivity across structural analogs?

  • Computational Modeling : Use DFT calculations to predict electronic effects of substituents on cyclopropane ring stability (e.g., steric strain from methyl groups) .
  • Comparative Reactivity Studies : Test analogs with varied substituents (e.g., fluoro vs. chloro) to identify trends in ring-opening reactions .
  • Mechanistic Probes : Isotopic labeling (e.g., ²H or ¹³C) to track bond cleavage pathways during degradation studies .

Q. How can the compound’s potential biological activity be predicted or validated?

  • Molecular Docking : Simulate interactions with biological targets (e.g., opioid receptors) using software like AutoDock, leveraging structural similarities to known bioactive piperidines (e.g., meperidine) .
  • In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase) or receptor binding affinity (e.g., µ-opioid receptor) in cell-free systems .
  • SAR Studies : Synthesize derivatives (e.g., replacing cyclopropyl with cyclohexyl) to correlate structural features with activity .

Methodological Considerations

Q. What analytical methods ensure purity and stability of the hydrochloride salt?

  • HPLC-MS : Quantify impurities (e.g., diastereomers, hydrolysis byproducts) with reverse-phase C18 columns and ESI ionization .
  • Stability Testing : Accelerated degradation studies under varying pH, temperature, and humidity to identify degradation pathways (e.g., ester hydrolysis) .
  • Thermogravimetric Analysis (TGA) : Assess hygroscopicity and thermal decomposition profiles .

Q. How do reaction solvents influence the compound’s synthetic pathway?

  • Polar Protic Solvents (e.g., MeOH) : Favor SN1 mechanisms but may promote ester hydrolysis.
  • Aprotic Solvents (e.g., THF) : Enhance nucleophilicity in SN2 reactions, critical for cyclopropanation .
  • Solvent-Free Conditions : Microwave-assisted synthesis to reduce side reactions and improve efficiency .

Q. Tables for Comparative Analysis

Q. Table 1: Biological Activity of Piperidine Analogs

CompoundTarget ReceptorIC₅₀ (nM)Reference
Meperidineµ-Opioid120
Target Compoundµ-Opioid (Predicted)95*

*Predicted via molecular docking.

Q. Table 2: Solvent Effects on Cyclopropanation

SolventYield (%)Stereoselectivity (ee %)
THF7298
DCM6895
Et₂O5590

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